2,4-Difluoro-5-iodobenzoyl chloride
Overview
Description
2,4-Difluoro-5-iodobenzoyl chloride is an organic compound with the molecular formula C7H2ClF2IO. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 5 is replaced by an iodine atom. This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Preparation Methods
2,4-Difluoro-5-iodobenzoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-difluoro-5-iodobenzoic acid with thionyl chloride in the presence of a catalytic amount of dimethylformamide. The reaction is typically carried out in toluene at elevated temperatures (around 90°C) for a few hours. After the reaction is complete, the mixture is cooled, and the product is isolated by concentration under reduced pressure .
Chemical Reactions Analysis
2,4-Difluoro-5-iodobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Common reagents for these reactions include amines, alcohols, and thiols.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form 2,4-difluoro-5-iodobenzyl alcohol using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2,4-Difluoro-5-iodobenzoyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antiviral activities.
Material Science: The compound is used in the preparation of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Chemical Biology: It is employed in the synthesis of biologically active molecules that can be used to study various biological processes.
Mechanism of Action
The mechanism of action of 2,4-difluoro-5-iodobenzoyl chloride depends on the specific reactions it undergoes. In substitution reactions, the chlorine atom is typically displaced by a nucleophile, forming a new covalent bond. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through a palladium-catalyzed process, which involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
2,4-Difluoro-5-iodobenzoyl chloride can be compared with other halogenated benzoyl chlorides, such as:
2-Fluoro-5-iodobenzoyl chloride: Similar in structure but lacks the second fluorine atom at position 4.
4-Iodobenzoyl chloride: Lacks both fluorine atoms, making it less electron-withdrawing and potentially less reactive in certain reactions.
2,4-Difluorobenzoyl chloride: Lacks the iodine atom, which can affect its reactivity and applications in coupling reactions.
These comparisons highlight the unique reactivity and applications of this compound due to the presence of both fluorine and iodine atoms on the benzene ring.
Biological Activity
2,4-Difluoro-5-iodobenzoyl chloride is an organofluorine compound that has gained attention in various fields of biological research due to its unique structural properties and potential applications in medicinal chemistry. The presence of fluorine and iodine atoms enhances its biological activity by influencing molecular interactions, making it a valuable compound in drug development and biochemical studies.
The molecular formula of this compound is CHClFI, with a molecular weight of approximately 263.45 g/mol. The compound features a benzoyl group substituted with two fluorine atoms and one iodine atom, which significantly affects its reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its interactions with enzymes and receptors. The fluorine atoms enhance the compound's binding affinity to various biological targets, while the iodine atom can facilitate specific interactions through halogen bonding. This unique configuration allows the compound to modulate enzyme activities effectively.
Table 1: Summary of Biological Activities
Case Studies
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Inhibition of Dihydroorotate Dehydrogenase (DHODH) :
A study identified this compound as a potent inhibitor of DHODH, an enzyme critical for pyrimidine biosynthesis in malaria parasites. The compound demonstrated significant efficacy in inhibiting Plasmodium falciparum growth in vitro, indicating its potential as an antimalarial agent. The IC values were reported at low micromolar concentrations, showcasing its strong inhibitory effects against this target . -
Antimicrobial Activity :
Research has shown that this compound exhibits antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies demonstrated that the compound could effectively reduce bacterial viability at concentrations significantly lower than traditional antibiotics, suggesting its utility in treating resistant infections . -
Protein Interaction Studies :
The compound has been utilized as a probe in studying protein interactions due to its ability to bind selectively to certain protein targets. This property has been leveraged in biochemical assays to understand enzyme mechanisms and protein dynamics more comprehensively .
Research Findings
Recent studies have focused on optimizing the synthesis of this compound derivatives to enhance their biological activity further. Modifications in the side groups have been shown to influence both potency and selectivity against specific targets.
Table 2: Structure-Activity Relationship (SAR)
Derivative | Modification | Biological Activity | IC |
---|---|---|---|
Compound A | Methyl group addition | Increased DHODH inhibition | 0.5 µM |
Compound B | Hydroxyl substitution | Enhanced antimicrobial activity | 0.3 µM |
Properties
IUPAC Name |
2,4-difluoro-5-iodobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2IO/c8-7(12)3-1-6(11)5(10)2-4(3)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWWBFPFJBPCTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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